
Propanamide, 3,3,3-trifluoro-2-hydroxy-2-methyl-, (2S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanamide, 3,3,3-trifluoro-2-hydroxy-2-methyl-, (2S)- is a useful research compound. Its molecular formula is C4H6F3NO2 and its molecular weight is 157.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality Propanamide, 3,3,3-trifluoro-2-hydroxy-2-methyl-, (2S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propanamide, 3,3,3-trifluoro-2-hydroxy-2-methyl-, (2S)- including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 3,3,3-trifluoro-2-hydroxy-2-methyl-, (2S)- can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxy-2-methylpropanoic acid with trifluoromethylamine under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. For instance, continuous flow reactors can be used to optimize reaction conditions and increase yield. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Propanamide, 3,3,3-trifluoro-2-hydroxy-2-methyl-, (2S)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethylamines .
Scientific Research Applications
Propanamide, 3,3,3-trifluoro-2-hydroxy-2-methyl-, (2S)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propanamide, 3,3,3-trifluoro-2-hydroxy-2-methyl-, (2S)- involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The hydroxy group may participate in hydrogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-hydroxy-2-methyl-3,3,3-trifluoropropanamide
- 3,3,3-trifluoro-2-hydroxy-2-methylpropionamide
- 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide
Uniqueness
Propanamide, 3,3,3-trifluoro-2-hydroxy-2-methyl-, (2S)- stands out due to its specific stereochemistry, which can significantly impact its reactivity and interactions with biological targets. The presence of the trifluoromethyl group also imparts unique electronic properties, making it distinct from other similar compounds .
Properties
CAS No. |
202394-61-4 |
|---|---|
Molecular Formula |
C4H6F3NO2 |
Molecular Weight |
157.09 g/mol |
IUPAC Name |
(2S)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide |
InChI |
InChI=1S/C4H6F3NO2/c1-3(10,2(8)9)4(5,6)7/h10H,1H3,(H2,8,9)/t3-/m0/s1 |
InChI Key |
IVCQKNKGXMVJOZ-VKHMYHEASA-N |
Isomeric SMILES |
C[C@](C(=O)N)(C(F)(F)F)O |
Canonical SMILES |
CC(C(=O)N)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


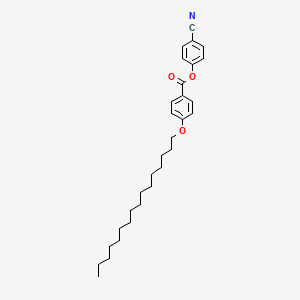

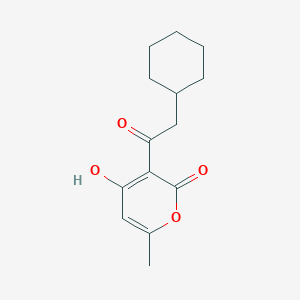
![1-Methyl-2-[1-(pyridin-2-yl)ethylidene]hydrazine-1-carbothioamide](/img/structure/B12562106.png)
![{10-[4-(Diethoxyphosphoryl)phenoxy]decyl}phosphonic acid](/img/structure/B12562111.png)
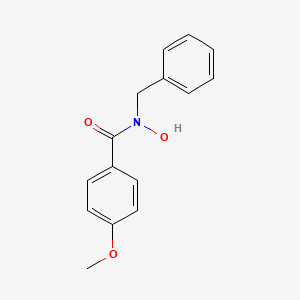
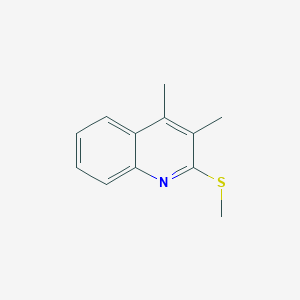
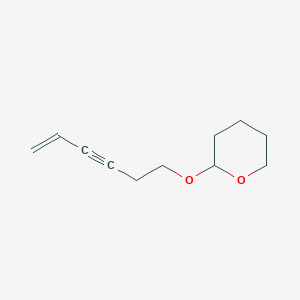
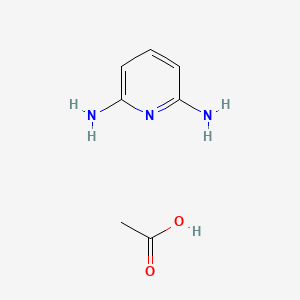
![Dimethyl [difluoro(naphthalen-1-yl)methyl]phosphonate](/img/structure/B12562143.png)
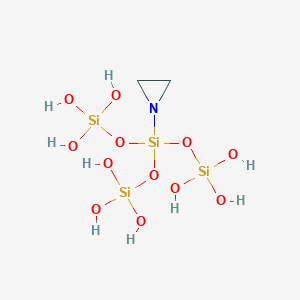
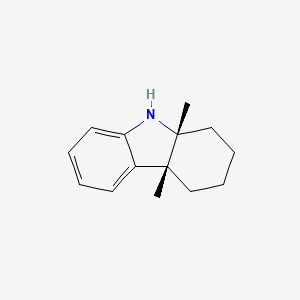

![(1S,4R)-4-[2-Iodo-6-(prop-2-en-1-yl)phenoxy]cyclopent-2-en-1-ol](/img/structure/B12562162.png)
